5-Fluoro-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile
CAS No.:
Cat. No.: VC19781829
Molecular Formula: C10H5FN4O2
Molecular Weight: 232.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H5FN4O2 |
|---|---|
| Molecular Weight | 232.17 g/mol |
| IUPAC Name | 5-fluoro-1-(2-nitrophenyl)pyrazole-4-carbonitrile |
| Standard InChI | InChI=1S/C10H5FN4O2/c11-10-7(5-12)6-13-14(10)8-3-1-2-4-9(8)15(16)17/h1-4,6H |
| Standard InChI Key | QCIHNJXXLAYINC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)N2C(=C(C=N2)C#N)F)[N+](=O)[O-] |
Introduction
Structural Characteristics
Molecular Architecture
The pyrazole core adopts a planar configuration stabilized by conjugated π-electrons across the ring system. The fluorine atom at position 5 exerts a strong electron-withdrawing effect, enhancing the electrophilicity of adjacent positions. The 2-nitrophenyl group introduces steric bulk and further electron-withdrawing character, while the carbonitrile group at position 4 contributes to the compound’s polarity and hydrogen-bonding capacity .
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 232.17 g/mol | |
| Nitro Group Orientation | Ortho-substitution on phenyl | |
| Planarity Deviation | < 0.1 Å (pyrazole ring) |
X-ray crystallographic studies of analogous compounds, such as ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate, reveal that the pyrazole ring remains coplanar with substituents, with torsional angles between the phenyl and pyrazole rings averaging 53.58° . Intramolecular hydrogen bonding between the amino and ethoxycarbonyl groups further stabilizes the structure .
Synthesis and Chemical Reactions
Synthetic Routes
The synthesis of 5-fluoro-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile typically involves multi-step reactions starting with cyclization of appropriately substituted precursors. A common approach includes:
-
Cyclization: Reaction of 2-nitrobenzaldehyde derivatives with hydrazine hydrate to form hydrazones, followed by cyclization using agents like phosphorus oxychloride ().
-
Functionalization: Introduction of the fluorine and carbonitrile groups via nucleophilic substitution or cyanation reactions.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclization | , 110°C | ~70% | |
| Fluorination | , DMSO, 80°C | ~65% |
Reactivity Profile
The compound participates in several reactions:
-
Reduction: The nitro group can be reduced to an amine using , enabling access to amino derivatives for further functionalization.
-
Nucleophilic Substitution: The fluorine atom at position 5 is susceptible to displacement by amines or thiols under basic conditions.
-
Oxidation: The carbonitrile group resists oxidation, but the nitro group can be further oxidized to carboxylic acid derivatives under strong conditions .
Mechanism of Action and Biological Applications
Molecular Interactions
Molecular docking studies suggest that the fluorine atom enhances binding affinity to enzymatic active sites, particularly those involving serine proteases or kinases. The nitro group facilitates π-π stacking with aromatic residues, while the carbonitrile group participates in hydrogen bonding with backbone amides .
Research and Future Directions
Optimization of Synthesis
Current methods suffer from moderate yields (60–70%) and harsh conditions. Future work could explore:
-
Green Chemistry: Employing Fe₃O₄@SiO₂ nanoparticles as catalysts for solvent-free mechanochemical synthesis .
-
Continuous Flow Systems: Improving scalability and reducing reaction times.
Biological Studies
-
In Vivo Testing: Evaluate pharmacokinetics and toxicity profiles in rodent models.
-
Target Identification: Use CRISPR-Cas9 screens to identify novel protein targets.
Structural Modifications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume